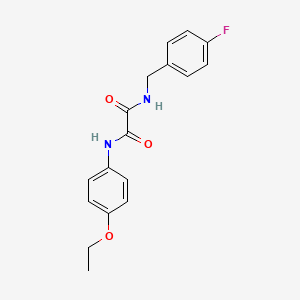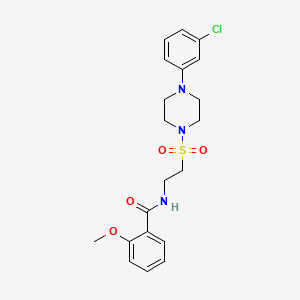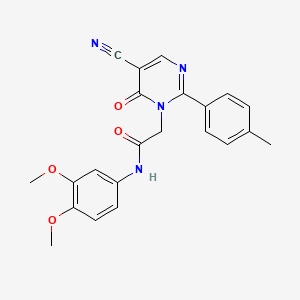![molecular formula C17H15NO2S2 B2469594 1-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-on CAS No. 346642-22-6](/img/structure/B2469594.png)
1-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone” is a chemical compound . It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized .Molecular Structure Analysis
The molecular structure of “1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone” is based on structures generated from substance identification information from all ECHA databases .Chemical Reactions Analysis
Benzothiazole derivatives have been shown to exhibit a variety of chemical reactions. For example, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate gave various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
1-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-on: wurde auf seine antituberkulose Aktivität untersucht. Forscher haben Benzothiazol-Derivate synthetisiert und ihre inhibitorische Aktivität gegen Mycobacterium tuberculosis (M. tuberculosis) bewertet. Diese Verbindungen zeigen eine vielversprechende Hemmpotenz, was sie zu potenziellen Kandidaten für die Bekämpfung von Tuberkulose macht .
Antibakterielle Eigenschaften
Die Verbindung wurde auch auf ihre antibakteriellen Wirkungen untersucht. Strenge quantitative Struktur-Aktivitäts-Beziehungs-(QSAR-)Modellierung ergab, dass bestimmte Derivate eine starke antibakterielle Aktivität aufweisen. Bemerkenswerterweise zeigten die Verbindungen 12b, 12e, 12f, 12o und 12p eine signifikante Potenz gegen Bakterienstämme .
Antikonvulsive Bewertung
Im Bereich der neurologischen Forschung haben Wissenschaftler die antikonvulsiven Eigenschaften dieser Verbindung untersucht. Rechnerische Studien und in-vitro-Bewertungen haben Aufschluss über ihr Potenzial als Antiepileptikum gegeben .
Entwicklung von Glycohybriden
Forscher haben das Fachwissen von This compound bei der Entwicklung von Glycohybriden genutzt. Diese Hybridmoleküle, inspiriert von Naturprodukten, versprechen vielversprechende Anwendungen, darunter die Wirkstoffforschung und die Steigerung der Bioaktivität .
Molekular-Docking-Studien
Struktur-Aktivitäts-Beziehungen (SAR) und Molekular-Docking-Studien wurden durchgeführt, um die Interaktion dieser Verbindung mit Zielproteinen zu verstehen. Insbesondere Untersuchungen gegen das DprE1-Protein zielten darauf ab, potente Inhibitoren mit erhöhter antituberkulärer Aktivität zu identifizieren .
Synthesewege
Es wurden verschiedene Synthesewege eingesetzt, um Benzothiazol-Derivate zu erzeugen, darunter Diazo-Kopplung, Knoevenagel-Kondensation, Biginelli-Reaktion und Mikrowellenbestrahlung. Diese Methoden ermöglichen die effiziente Synthese verschiedener Analoga für weitere Untersuchungen .
Zusammenfassend lässt sich sagen, dass This compound in mehreren wissenschaftlichen Bereichen vielversprechend ist, von der Tuberkulosebehandlung bis zur Entwicklung von Glycohybriden. Seine einzigartige Struktur und seine vielfältigen Anwendungen machen es zu einem faszinierenden Studienobjekt. Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt wünschen, können Sie gerne fragen! 😊
Wirkmechanismus
Target of Action
The compound, also known as 1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone, primarily targets epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the pathophysiology of epilepsy.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the frequency and severity of seizures.
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, which is often disrupted in epilepsy.
Pharmacokinetics
The pharmacokinetic properties of the compound have been predicted through computational studies
Result of Action
The molecular and cellular effects of the compound’s action include modulation of neuronal activity and potential reduction in seizure frequency and severity . These effects are likely due to the compound’s interaction with its targets and its influence on key biochemical pathways.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one has shown to interact with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These interactions suggest that the compound may have a role in modulating neurotransmitter systems and ion channels, which are critical for the regulation of neuronal excitability.
Cellular Effects
In cellular processes, 1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one has shown to exert effects on various types of cells. It has been observed to provide protection against seizures in mice, suggesting that it may influence cell function by modulating neuronal activity .
Molecular Mechanism
It is known to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . This suggests that it may exert its effects at the molecular level by modulating the function of these proteins.
Dosage Effects in Animal Models
In animal models, the compound has shown to provide 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the effects of the compound may vary with different dosages.
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-11(19)12-7-8-15(20-2)13(9-12)10-21-17-18-14-5-3-4-6-16(14)22-17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBVALGISJQYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate](/img/structure/B2469512.png)


![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)
![5-(4-PHENYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2469522.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2469523.png)

![6-[3-(2-methylpropane-2-sulfonyl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2469526.png)

![2-[(3,5-difluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2469528.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
